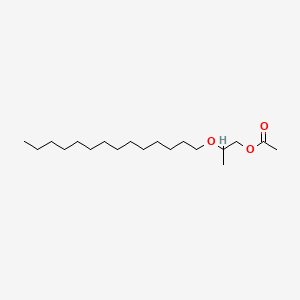

1-Propanol, 2-(tetradecyloxy)-, acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Propanol, 2-(tetradecyloxy)-, acetate is a chemical compound with the molecular formula C19H38O3 and a molecular weight of 314.5 g/mol . It is also known by its CAS number 93385-02-5. This compound is primarily used in industrial applications.

Preparation Methods

The synthesis of 1-Propanol, 2-(tetradecyloxy)-, acetate typically involves the esterification of 1-Propanol, 2-(tetradecyloxy)- with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Chemical Reactions Analysis

Structural Features and Reactivity

The compound contains two reactive functional groups:

-

Ether linkage (tetradecyloxy group: C₁₄H₂₉O–)

-

Acetate ester (–OAc: CH₃COO–)

These groups dictate its primary reactions, including hydrolysis, transesterification, and thermal decomposition.

Acidic Hydrolysis

Under acidic conditions (e.g., H₂SO₄ or HCl), the acetate ester undergoes hydrolysis to yield 1-(tetradecyloxy)propan-2-ol and acetic acid :

C19H38O3+H2OH+C17H36O2+CH3COOH

Conditions :

-

Temperature: 50–100°C

-

Catalyst: 0.1–1 M H₂SO₄

Basic Hydrolysis (Saponification)

In alkaline media (e.g., NaOH), the ester hydrolyzes to the sodium salt of acetic acid and 1-(tetradecyloxy)propan-2-ol :

C19H38O3+NaOH→C17H36O2+CH3COONa

Conditions :

Transesterification

The acetate group can undergo transesterification with alcohols (e.g., methanol) in the presence of acid/base catalysts :

C19H38O3+ROHcatalystC17H36O2OR′+CH3COOH

Example :

| Reagent (ROH) | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | Methyl ether derivative | ~75 |

| Ethanol | NaOEt | Ethyl ether derivative | ~80 |

Ether Cleavage

The tetradecyloxy ether is resistant to mild conditions but cleaves under strong acids (e.g., HI) or Lewis acids (e.g., BCl₃) :

C14H29O C3H6OAc+HI→C14H29I+HO C3H6OAc

Conditions :

-

Reagent: Concentrated HI (48%)

-

Temperature: 100–120°C

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) data inferred from related esters :

-

Decomposition Onset : ~200°C

-

Primary Products : Tetradecene, acetic acid, and propanol derivatives.

-

Mechanism : Radical scission of the ether and ester linkages at elevated temperatures.

Synthetic Pathways

The compound is synthesized via acid-catalyzed esterification of 1-(tetradecyloxy)propan-2-ol with acetic acid :

C14H29O C3H6OH+CH3COOHH2SO4C19H38O3+H2O

-

Molar ratio (alcohol:acid): 1:1.2

-

Catalyst: 0.5% H₂SO₄

-

Temperature: 110°C

-

Yield: 92%

Environmental and Regulatory Considerations

Scientific Research Applications

Cosmetic Formulations

The compound is widely utilized in the cosmetic industry due to its properties as an emollient and skin-conditioning agent. Its long-chain tetradecyloxy group contributes to enhancing the texture and feel of cosmetic products.

Key Applications:

- Emollient: Provides moisturizing effects by forming a barrier on the skin, preventing moisture loss.

- Solvent: Acts as a solvent for other cosmetic ingredients, enhancing their efficacy and stability.

- Stabilizer: Helps maintain the stability of emulsions in creams and lotions.

A study published in the Brazilian Journal of Pharmaceutical Sciences emphasizes the importance of evaluating the bioavailability of cosmetic formulations containing such compounds to ensure their effectiveness and safety . The research indicates that formulations with proper emollients can significantly improve skin hydration and overall appearance.

Pharmaceutical Applications

In pharmaceuticals, 1-Propanol, 2-(tetradecyloxy)-, acetate is being explored for its potential as a drug delivery agent. Its ability to enhance skin permeability makes it a candidate for topical drug formulations.

Research Findings:

- Topical Delivery Systems: The compound can facilitate the absorption of active pharmaceutical ingredients through the skin barrier. This property is crucial for developing effective dermatological treatments.

- Bioavailability Studies: Investigations into the pharmacokinetics of formulations containing this compound demonstrate improved delivery rates compared to traditional vehicles .

Advanced Materials

The versatility of this compound extends to its use in developing advanced materials. Its properties allow it to be incorporated into polymeric systems that require specific characteristics such as flexibility and durability.

Applications in Materials Science:

- Polymer Blends: When blended with other polymers, it can enhance mechanical properties and thermal stability.

- Nanoparticle Formulations: Research indicates that this compound can be used in lipid nanoparticles for targeted drug delivery systems . These nanoparticles can encapsulate therapeutic agents, improving their efficacy against conditions like obesity by targeting adipose tissue.

Case Studies and Experimental Insights

Several studies have documented the effectiveness of incorporating this compound into various formulations:

| Study | Application | Findings |

|---|---|---|

| Brazilian Journal of Pharmaceutical Sciences (2020) | Cosmetic Formulation | Demonstrated significant improvements in skin hydration with formulations containing emollients like this compound. |

| PMC Article on Lipid Nanoparticles | Drug Delivery | Showed enhanced bioavailability of anti-adipogenic microRNAs when encapsulated in lipid nanoparticles containing this acetate. |

| Cosmetic Formulation Principles (2022) | Stability Testing | Evaluated the stability of emulsions containing this compound under varying conditions, confirming its role as an effective stabilizer. |

Mechanism of Action

The mechanism of action of 1-Propanol, 2-(tetradecyloxy)-, acetate involves its interaction with lipid membranes. The compound can integrate into the lipid bilayer, altering its properties and affecting the function of membrane-bound proteins and receptors. This interaction can influence various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

1-Propanol, 2-(tetradecyloxy)-, acetate can be compared with other similar compounds such as:

1-Propanol: A simple alcohol with the formula C3H8O, used as a solvent and in the manufacture of other chemicals.

Ethyl Acetate: An ester with the formula C4H8O2, commonly used as a solvent in coatings, adhesives, and pharmaceuticals.

2-Propanol (Isopropanol): Another alcohol with the formula C3H8O, widely used as a disinfectant and solvent.

The uniqueness of this compound lies in its long alkyl chain and ester functional group, which confer specific properties and applications not found in simpler alcohols and esters .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of 1-Propanol, 2-(tetradecyloxy)-, acetate, and how can reaction efficiency be optimized?

- Methodology : The compound is synthesized via esterification of 2-(tetradecyloxy)-1-propanol with acetic acid, catalyzed by strong acids (e.g., sulfuric acid) under controlled temperature (60–80°C). Molar ratios of reactants (typically 1:1.2 alcohol-to-acid) and catalyst concentration (0.5–2 wt%) are critical for yield optimization. Alternative routes include transesterification using acetyl donors like ethyl acetate .

- Validation : Monitor reaction progress via gas chromatography (GC) or FTIR to track ester bond formation (C=O stretch at ~1740 cm⁻¹). Purify via fractional distillation or column chromatography to isolate the product from unreacted tetradecyl alcohol or acetic acid .

Q. Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the acetate group (δ ~2.0 ppm for CH₃COO–) and tetradecyloxy chain (δ ~1.2–1.5 ppm for CH₂ groups).

- Mass Spectrometry (MS) : High-resolution MS for molecular ion identification (expected m/z ~358.3 for C₁₉H₃₈O₄).

- Chromatography : GC-MS or HPLC with UV detection (210–240 nm) to assess purity (>98% for research-grade samples) .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Guidelines : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid vapor inhalation. Store in airtight containers away from oxidizers. Spill management requires inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How do thermophysical properties (e.g., viscosity, vapor-liquid equilibria) of this compound vary with temperature and pressure?

- Experimental Design : Measure dynamic viscosity using a rotational viscometer (temperature range: 283–323 K). For vapor-liquid equilibria (VLE), employ static or recirculation methods to determine activity coefficients in binary mixtures (e.g., with ethanol or water). Data can be modeled using Redlich-Kister equations or UNIFAC .

- Data Interpretation : Expect negative viscosity deviations in alcohol mixtures due to disruption of hydrogen bonding. Compare with analogous glycol ether acetates (e.g., propylene glycol methyl ether acetate) for structure-property trends .

Q. What computational approaches predict the solvation behavior and phase partitioning of this compound in multi-component systems?

- Methods : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to study self-assembly in aqueous solutions. COSMO-RS models can predict partition coefficients (log P) and solubility parameters. Validate predictions against experimental liquid-liquid equilibria (LLE) data .

- Challenges : Long alkyl chains (tetradecyloxy) increase computational complexity; coarse-grained models may improve efficiency .

Q. How does the tetradecyloxy group influence interfacial properties (e.g., surface tension, micelle formation) compared to shorter-chain analogs?

- Study Design : Use pendant drop tensiometry to measure surface tension at air-water interfaces. Critical micelle concentration (CMC) can be determined via conductivity or fluorescence probe methods. Compare with C12 or C16 analogs to assess chain-length effects on emollient function .

- Findings : Longer chains (C14) reduce CMC and enhance micelle stability, relevant to cosmetic formulations .

Q. Data Contradiction Analysis

Q. How can discrepancies in reported thermophysical data (e.g., boiling points, solubility) be resolved?

- Approach : Cross-validate data using multiple techniques (e.g., differential scanning calorimetry for melting points vs. distillation for boiling points). Account for impurities via rigorous purification protocols. Reference databases like NIST Chemistry WebBook for benchmark values .

- Example : Viscosity deviations in ethyl acetate + 1-propanol systems show temperature-dependent trends; similar methodologies apply to the target compound .

Properties

CAS No. |

93385-02-5 |

|---|---|

Molecular Formula |

C19H38O3 |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

2-tetradecoxypropyl acetate |

InChI |

InChI=1S/C19H38O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18(2)17-22-19(3)20/h18H,4-17H2,1-3H3 |

InChI Key |

TTZCGGGFSCWEQW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(C)COC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.